molecular formula C7H8N4S B12919263 7H-Purine, 7-methyl-8-(methylthio)- CAS No. 55286-09-4

7H-Purine, 7-methyl-8-(methylthio)-

Cat. No.: B12919263
CAS No.: 55286-09-4
M. Wt: 180.23 g/mol
InChI Key: DFNMCSHETIOERA-UHFFFAOYSA-N
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Description

7-methyl-8-(methylthio)-7H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group at the 7th position and a methylthio group at the 8th position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-(methylthio)-7H-purine typically involves multi-step organic reactions. One common method starts with the purine base, which undergoes methylation at the 7th position using methyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a thiolation reaction using methylthiolating agents like methylthiol chloride under controlled conditions to introduce the methylthio group at the 8th position.

Industrial Production Methods

Industrial production of 7-methyl-8-(methylthio)-7H-purine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-(methylthio)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 7-methyl-7H-purine.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

7-methyl-8-(methylthio)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methyl-8-(methylthio)-7H-purine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methylthio group can enhance its binding affinity and specificity for these targets. Additionally, the compound may interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-7H-purine: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    8-methylthio-7H-purine: Similar structure but with the methylthio group at a different position, affecting its chemical properties and reactivity.

    7,8-dimethyl-7H-purine:

Uniqueness

7-methyl-8-(methylthio)-7H-purine is unique due to the presence of both a methyl and a methylthio group on the purine ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

55286-09-4

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

7-methyl-8-methylsulfanylpurine

InChI

InChI=1S/C7H8N4S/c1-11-5-3-8-4-9-6(5)10-7(11)12-2/h3-4H,1-2H3

InChI Key

DFNMCSHETIOERA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=CN=C2N=C1SC

Origin of Product

United States

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